molecular formula C35H50O4 B1581151 Cholesterol Hydrogen Phthalate CAS No. 6732-01-0

Cholesterol Hydrogen Phthalate

Cat. No.: B1581151
CAS No.: 6732-01-0
M. Wt: 534.8 g/mol
InChI Key: DNRPYEJJPBQNQB-MMFRCHASSA-N
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Description

Cholesterol Hydrogen Phthalate, also known as cholesteryl hydrogen phthalate or 5-cholesten-3beta-yl hydrogen phthalate, is a chemical compound with the molecular formula C35H50O4 . It is used in various industrial and consumer products . The molecular weight of this compound is 534.8 .


Synthesis Analysis

The synthesis of cholesterol-based compounds like this compound has been a topic of research in recent years . The synthesis often involves coupling cholesteryl chloroformate with amino acid-bound resins, followed by resin cleavage using trifluoroacetic acid (TFA) and the removal of protecting groups .


Molecular Structure Analysis

The this compound molecule contains a total of 93 bonds. There are 43 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . Almost all observed cholesterol molecules orient the longest dimension along the normal direction within a membrane monolayer .


Chemical Reactions Analysis

This compound, as a lipid-type molecule, is involved in various chemical reactions. The removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant. On the other hand, the breakdown of these compounds by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .


Physical and Chemical Properties Analysis

This compound is a nearly colorless oily liquid with a molecular weight of 534.77 . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Scientific Research Applications

Chemical Nature and Synthesis

  • Chemical Nature in Fish-Liver Oils: A study highlighted the presence of cholesterol hydrogen phthalate in fish-liver oils, specifically in cod-liver oil, establishing its relevance in marine biology and biochemistry research (Weidemann, 1932).
  • Synthesis and Characterization: Research on the synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives provided insights into their chemical properties. This is significant for applications in organic chemistry and materials science (Ng et al., 2004).

Health and Environmental Impact Studies

  • Cardiometabolic Risk in Children and Adolescents: A systematic review and meta-analysis revealed the association of phthalate exposure with cardiometabolic risk factors in children and adolescents. This research is crucial in understanding the health impacts of phthalates, including this compound, on human physiology (Golestanzadeh et al., 2019).
  • Lipid Profile Alterations: Studies have shown that exposure to phthalates, including this compound, is associated with alterations in lipid profiles. This is significant in the context of environmental health and endocrinology (Perng et al., 2017).

Molecular and Cellular Effects

  • Effects on Reproductive Systems: Research on the reproductive effects of phthalates, related to cholesterol and hormone levels, is essential in reproductive biology and toxicology. Studies have explored how these substances impact cholesterol, testosterone, and thyroxine levels, particularly in relation to reproductive health (Botelho et al., 2009).
  • Influence on Cellular Differentiation: The endocrine disruptor mono-(2-ethylhexyl) phthalate has been studied for its effects on the differentiation of human liposarcoma cells. Insights from such studies are vital in understanding the cellular and molecular mechanisms influenced by phthalates (Campioli et al., 2011).

Applications in Analytical Methods

  • Cholesterol Determination: A method for determining cholesterol using o-phthalaldehyde was developed, showcasing the application of phthalate-related compounds in analytical chemistry and diagnostics (Rudel & Morris, 1973).

Industrial and Environmental Relevance

  • Phthalates in Pharmaceuticals: Studies on the presence of phthalates in pharmaceuticals, including their concentrations and health risks, are critical in pharmacology and public health. This research is particularly relevant in understanding the impact of phthalates in commonly used drugs (Sungur et al., 2022).
  • Phthalate-Induced Environmental Effects: The environmental impact of phthalates, such as this compound, is a topic of significant importance in environmental science. Research has focused on their effects on various biological systems and the environment.

Safety and Hazards

When handling Cholesterol Hydrogen Phthalate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent studies have suggested a connection between exposure to phthalates and cardiovascular diseases . Therefore, future research could focus on understanding the implications of phthalates effects on the cardiovascular system . Another area of interest could be the study of the impact of phthalate exposure on cardiovascular health .

Mechanism of Action

Target of Action

Cholesterol Hydrogen Phthalate is a complex compound that interacts with various targets within the body. The primary targets of this compound are the liver and the endocrine system . The liver plays a pivotal role in humans for detoxification of pollutants . Thus, continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification .

Biochemical Pathways

This compound affects several biochemical pathways. Three cholesterol C17 side-chain degradation pathways have been identified in nature: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . Higher molecular weight phthalates such as this compound will undergo phase 1 of biotransformation including enzymatic oxidation of long alkyl chains to form hydrolytic monoesters .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The known entry of higher molecular weight phthalates like this compound is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . These processes determine the bioavailability of this compound, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vitro and in vivo studies showed that hydrolytic monoester metabolites become more bioactive after the phase 1 process . Continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. Phthalates are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability . Thus, this compound has become a pervasive environmental contaminant because of its widespread applications . The constant human exposure to plastics has been raising attention regarding human health, particularly when it comes to phthalate-associated chemicals .

Biochemical Analysis

Biochemical Properties

Cholesterol Hydrogen Phthalate, like other phthalates, is expected to interact with various enzymes, proteins, and other biomolecules. In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes

Cellular Effects

Studies on similar compounds suggest that phthalates can affect various types of cells and cellular processes . For instance, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phthalates can activate certain cells and induce changes in enzyme activity and intracellular kinases

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of phthalates can vary over time . For example, in the United States, exposure to certain phthalates has declined since 2005, whereas exposure to others has increased .

Dosage Effects in Animal Models

Studies on similar compounds suggest that phthalates exhibit low acute toxicity in animal models, with LD 50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

It is known that certain phthalates are metabolized through phase 1 and phase 2 processes

Transport and Distribution

It is known that cholesterol, a component of this compound, is transported and distributed by various transporters and binding proteins .

Subcellular Localization

It is known that cholesterol, a component of this compound, is predominantly localized in the plasma membrane, where it maintains membrane integrity and modulates rigidity and permeability .

Properties

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPYEJJPBQNQB-MMFRCHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306246
Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6732-01-0
Record name Cholesteryl hydrogen phthalate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl hydrogen phthalate
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Record name 6732-01-0
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Record name Cholesteryl hydrogen phthalate
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Record name Cholest-5-en-3β-yl hydrogen phthalate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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